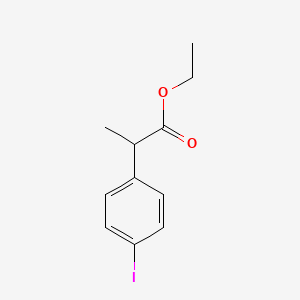

Ethyl 2-(4-iodophenyl)propanoate

Descripción

Propiedades

Fórmula molecular |

C11H13IO2 |

|---|---|

Peso molecular |

304.12 g/mol |

Nombre IUPAC |

ethyl 2-(4-iodophenyl)propanoate |

InChI |

InChI=1S/C11H13IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |

Clave InChI |

HRVASSPVJDKKMN-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)C1=CC=C(C=C1)I |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route Overview

Ethyl 2-(4-iodophenyl)propanoate is typically prepared via iodination of an ethyl 2-(4-substituted phenyl)propanoate precursor or through esterification of the corresponding 2-(4-iodophenyl)propanoic acid. The synthetic strategies involve key steps such as:

- Hydrolysis or esterification reactions

- Iodination of aromatic rings

- Use of various bases and solvents to optimize reaction conditions

- Purification steps to remove impurities

Hydrolysis and Iodination Approach

A notable industrially relevant process involves:

- Step 1: Hydrolysis of an ester precursor (e.g., compound VIII) in the presence of an organic or inorganic base to yield the corresponding acid (compound V).

- Step 2: Iodination of the acid (compound V) using iodinating agents such as N-iodosuccinimide (NIS) under acidic conditions to introduce the iodine atom at the para position of the phenyl ring, producing Ethyl 2-(4-iodophenyl)propanoate (compound I).

- Step 3: Optional purification using hydrocarbon solvents to isolate the pure product.

Bases used in hydrolysis include sodium hydroxide, potassium hydroxide, sodium bicarbonate, potassium bicarbonate, lithium carbonate, sodium carbonate, potassium carbonate, or organic bases such as diisopropylamine, triethylamine, and pyridine. Sodium hydroxide is preferred for cost-effectiveness and efficiency.

Solvents for hydrolysis include alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), and aprotic polar solvents (dimethylformamide, dimethyl sulfoxide, acetonitrile, dichloromethane).

Challenges : The iodination step can produce diiodo-substituted impurities, which complicate purification and reduce yield. Optimizing the equivalents of NIS and acid concentration is critical to minimize these side products.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Hydrolysis | Sodium hydroxide or organic base, methanol or other solvent | Converts ester to acid |

| 2 | Iodination | N-iodosuccinimide, acetic acid-sulfuric acid medium | Introduces iodine, risk of diiodo impurity |

| 3 | Purification | Hydrocarbon solvent extraction | Removes impurities, improves purity |

Esterification via Oxidation and Subsequent Reactions

Another approach, detailed in fragment-based inhibitor development studies, involves:

- Starting from 4-iodobenzyl bromide, performing Williamson ether synthesis to introduce ether linkages.

- Cleaving protective groups to yield primary alcohols.

- Oxidizing primary alcohols using periodic acid and catalytic chromium(VI) oxide in wet acetonitrile to form carboxylic acids.

- Esterifying the carboxylic acids with methanol in the presence of sulfuric acid to obtain the ethyl ester derivative.

This method is part of a multi-step synthetic sequence, often combined with further functionalization such as Sonogashira coupling and aminolysis for complex derivatives.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Ether synthesis | Williamson ether synthesis | 4-iodobenzyl bromide, silyl protective groups | Introduces aryl iodide moiety |

| Deprotection | Silyl group cleavage | Tetrabutylammonium fluoride | Yields primary alcohol |

| Oxidation | Alcohol to acid oxidation | Periodic acid, catalytic chromium(VI) oxide, wet acetonitrile | Converts alcohol to carboxylic acid |

| Esterification | Acid to ester | Methanol, sulfuric acid | Forms ethyl ester |

Alternative Routes Involving Aryl Iodide Intermediates

Preparation of aryl iodide intermediates such as 4-iodophenyl trifluoromethanesulfonate can be achieved by:

- Reacting 4-iodophenol with trifluoromethanesulfonic anhydride in dry pyridine at low temperature (0 °C) under nitrogen atmosphere.

- Subsequent purification by aqueous workup and flash silica gel chromatography.

This intermediate can then be utilized for further coupling reactions to build the ethyl 2-(4-iodophenyl)propanoate framework.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Triflate formation | Sulfonylation of phenol | 4-iodophenol, trifluoromethanesulfonic anhydride, pyridine, 0 °C | Prepares activated aryl intermediate |

| Purification | Chromatography | Flash silica gel chromatography | Yields pure triflate derivative |

Source: RSC Supporting Information

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Hydrolysis + Iodination (Patent) | Simple, cost-effective, scalable | Formation of diiodo impurities, purification challenges | High, with optimization |

| Oxidation + Esterification (Fragment-based synthesis) | High purity, versatile for complex derivatives | Multi-step, lower overall yield | Moderate, more suited for research scale |

| Aryl Iodide Triflate Formation | Provides activated intermediates for coupling | Requires careful handling of reagents | Useful for specialized syntheses |

Summary Table of Key Preparation Parameters

| Parameter | Hydrolysis + Iodination Method | Oxidation + Esterification Method | Triflate Formation Method |

|---|---|---|---|

| Base Used | Sodium hydroxide (preferred) | Not applicable | Not applicable |

| Solvent | Methanol, acetone, DMF | Acetonitrile, methanol | Pyridine |

| Iodinating Agent | N-iodosuccinimide | Not applicable | Not applicable |

| Temperature Range | Ambient to moderate heat | Ambient to 40 °C | 0 °C |

| Purification | Hydrocarbon solvent extraction | Flash chromatography | Flash chromatography |

| Yield Range | High (optimized) | Moderate to low | High purity intermediates |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-iodophenyl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether), and reaction temperatures (e.g., 0-25°C).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and reaction temperatures (e.g., 25-50°C).

Major Products

Substitution: Formation of substituted phenylpropanoates.

Reduction: Formation of 2-(4-iodophenyl)propanol.

Oxidation: Formation of 2-(4-iodophenyl)propanoic acid.

Aplicaciones Científicas De Investigación

Ethyl 2-(4-iodophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-iodophenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom in the phenyl ring can play a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

The para-substituent on the phenyl ring significantly influences the compound’s properties. Key analogs include:

Notes:

- Iodo vs. Bromo/Chloro : The larger atomic radius and higher molecular weight of iodine reduce solubility in polar solvents compared to bromo or chloro analogs. Iodo derivatives are also more reactive in Ullmann couplings due to weaker C–I bonds .

- Cyano Group: The electron-withdrawing cyano substituent () increases electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic acyl substitutions.

- Thiazolidinone Derivatives: The addition of a 4-oxothiazolidinone ring () introduces hydrogen-bonding sites, improving crystallinity and bioactivity.

Research Findings and Challenges

- Reactivity : Iodo compounds exhibit lower thermal stability than bromo/chloro analogs, requiring careful handling during synthesis .

- Spectroscopic Characterization : NMR analysis of iodo derivatives is complicated by the quadrupolar moment of iodine, broadening signals (contrast with sharp peaks for chloro/bromo analogs) .

- Yield Optimization: Thiazolidinone derivatives with electron-withdrawing substituents (Cl, Br) show higher yields (82%) than electron-donating groups (methoxy: 42%) due to favorable cyclization kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.